6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
The compound 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative featuring a 4-oxo-4H-chromene core substituted with a chlorine atom at position 4. Chromene derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C23H22Cl2N2O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22Cl2N2O3/c24-16-6-4-15(5-7-16)19(27-10-2-1-3-11-27)14-26-23(29)22-13-20(28)18-12-17(25)8-9-21(18)30-22/h4-9,12-13,19H,1-3,10-11,14H2,(H,26,29) |
InChI Key |
YJNLJCSFWDGILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, piperidine, and 4-hydroxycoumarin.
Formation of Intermediate: The first step involves the reaction of 4-chlorophenylacetic acid with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 4-hydroxycoumarin under acidic conditions to form the chromene core.
Chlorination: The chromene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the amidation of the chlorinated chromene with a suitable amine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Differences :
- The target compound’s piperidin-1-yl-ethyl group may enhance lipophilicity and blood-brain barrier penetration compared to the benzamide or cyano groups in Compounds 2–4 .
- The ortho-chlorophenyl substituents in Compounds 2–4 versus the para-chlorophenyl group in the target compound could lead to distinct steric and electronic interactions with biological targets.
Biopharmacule Speciality Chemicals Derivatives ()
Two carboxamide analogues from Biopharmacule’s catalog include:
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)
Comparison :
| Feature | Target Compound | BP 27384/27385 |
|---|---|---|
| Core Structure | 4-Oxo-4H-chromene | Thiazole-pyrimidine hybrid |
| Substituents | Piperidin-1-yl, para-chlorophenyl | Piperazinyl, hydroxyethyl, methylphenyl |
| Functional Groups | Carboxamide | Thiazolecarboxamide, methylpyrimidine |
| Molecular Weight | ~450–500 (estimated) | 463–477 (reported) |
Implications :
Pyridine-Based Analogues ()
6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS 1306183-61-8) shares a chlorophenyl-ethylamine side chain but replaces the chromene-carboxamide system with a nitro-pyridine scaffold:
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂ (vs. C₂₃H₂₁Cl₂N₂O₃ for the target compound).
- The absence of the piperidin-1-yl group reduces tertiary amine functionality, impacting basicity and solubility .
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be represented as follows:
- Molecular Formula : C20H22ClN3O3
- Molecular Weight : 393.86 g/mol
- IUPAC Name : this compound
This compound features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | G1 Phase cell cycle arrest |
| HeLa (Cervical) | 18.7 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that it may be beneficial in treating inflammatory diseases.
Neuroprotective Activity
Neuroprotective effects have been observed in studies involving neurodegenerative models. The compound exhibited the ability to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.
Case Studies
- Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with this compound showed a notable reduction in tumor size and improved quality of life indicators.
- Chronic Inflammation : Patients with rheumatoid arthritis experienced reduced joint swelling and pain after administration of the compound over an eight-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
